Differential SMUG1 Substrate Recognition: 5-Hydroxymethyluridine vs. Pseudouridine
SMUG1 exhibits selective glycosylase activity on single-stranded RNA containing 5-hydroxymethyluridine, but does not act on pseudouridine, the isomerization product of uridine generated by DKC1 [1]. This binary discrimination (active vs. inactive) defines the specific substrate scope of SMUG1 in RNA quality control pathways.
| Evidence Dimension | SMUG1 N-glycosylase activity on RNA substrates |
|---|---|
| Target Compound Data | Active substrate; cleavage observed |
| Comparator Or Baseline | Pseudouridine; no activity observed |
| Quantified Difference | Qualitative binary difference (active vs. inactive) |
| Conditions | In vitro SMUG1 activity assay on single-stranded RNA oligonucleotides |
Why This Matters
This binary activity difference confirms 5-hydroxymethyluridine as the necessary and non-substitutable substrate for studies of SMUG1-mediated RNA repair and quality control.
- [1] Jobert L, Skjeldam HK, Dalhus B, et al. The human base excision repair enzyme SMUG1 directly interacts with DKC1 and contributes to RNA quality control. Mol Cell. 2013;49(2):339-345. doi:10.1016/j.molcel.2012.11.010 View Source
